
4-(4-Chlorophenyl)piperazinyl piperidyl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Recent developments in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis . A new series of 4-(4 -chlorophenyl)-4-hydroxypiperidine derivatives, substituted at nitrogen, were synthesized and tested as potential analgesic compounds .Molecular Structure Analysis
The molecular structure of 4-(4-Chlorophenyl)piperazinyl piperidyl ketone is based on its molecular formula, C16H22ClN3O3S.Chemical Reactions Analysis
The synthesis of piperazine derivatives involves various chemical reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications
Solid Phase Synthesis of Aminobutadienes
A study by Hird et al. (1997) detailed the synthesis of resin-bound 4-substituted-2-aminobutadienes via Wittig reaction, utilizing a piperazine as a cleavable enamine linker. This method highlights the use of piperazine structures in facilitating complex synthetic pathways in solid-phase chemistry (Hird, Irie, & Nagai, 1997).
Antimycotic Properties and Synthesis of Ketoconazole
Heeres et al. (1979) described the synthesis and antifungal properties of ketoconazole, emphasizing the role of piperazine derivatives in developing potent orally active broad-spectrum antifungal agents. This research showcases the application of piperazine structures in pharmaceutical development, particularly in creating treatments for fungal infections (Heeres, Backx, Mostmans, & Van Cutsem, 1979).
Solvatochromism and Solid-State Structures
Spange et al. (2002) investigated the solvatochromism and solid-state structures of N-substituted Michler's ketones, including piperazine derivatives. This study provides insights into the electronic and structural dynamics of piperazine-based compounds under various solvent conditions, contributing to our understanding of their physicochemical properties and potential applications in materials science (Spange et al., 2002).
Enamine Chemistry and Reaction Mechanisms
Tsuge and Inaba (1973) explored the reaction of aryl isocyanates with enamino ketones, including piperidine and pyrrolidine derivatives, to produce 1:2 adducts. Their work contributes to the broader field of enamine chemistry, providing valuable insights into the mechanisms of reactions involving piperazine and piperidine structures (Tsuge & Inaba, 1973).
Oxyfunctionalization of Ketones
Ren, Liu, and Guo (1996) reported on the selective oxyfunctionalization of ketones using 1-oxopiperidinium salt, demonstrating the utility of piperazine derivatives in regioselective and stereoselective organic synthesis. This research highlights the versatility of piperazine-based compounds in facilitating complex chemical transformations (Ren, Liu, & Guo, 1996).
Mechanism of Action
Target of action
These include various receptors, enzymes, and ion channels, contributing to their diverse pharmacological activities .
Mode of action
Piperidine and piperazine derivatives generally exert their effects by interacting with their targets, leading to changes in cellular processes .
Biochemical pathways
Piperidine and piperazine derivatives can affect various biochemical pathways depending on their specific targets .
Result of action
The effects of piperidine and piperazine derivatives can vary widely depending on their specific targets and mode of action .
properties
IUPAC Name |
[4-(4-chlorophenyl)piperazin-1-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O/c17-14-4-6-15(7-5-14)18-10-12-20(13-11-18)16(21)19-8-2-1-3-9-19/h4-7H,1-3,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNKIGYAGQNWSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

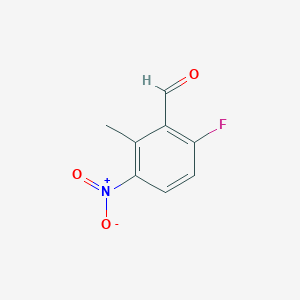
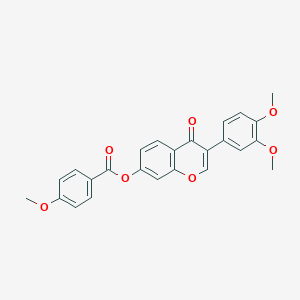

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2557388.png)
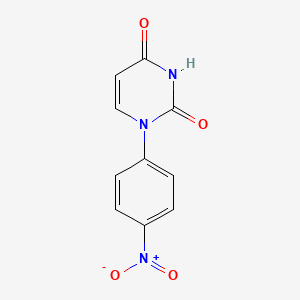
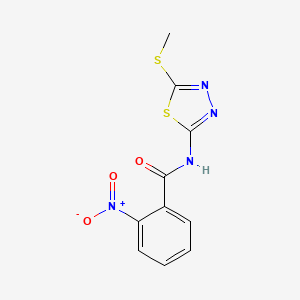

![N-(4-fluorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2557394.png)
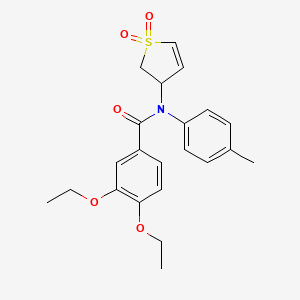
![6-Chloro-N-[4-(3-fluorophenyl)oxan-4-YL]pyridine-3-carboxamide](/img/structure/B2557396.png)

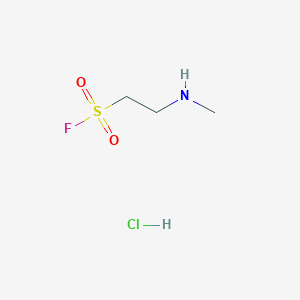
![(E)-N-[2-(Methoxymethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl]-2-phenylethenesulfonamide](/img/structure/B2557402.png)
